1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

Catalog No.
S1972481
CAS No.
91251-27-3
M.F
C10H16ClN
M. Wt
185.69
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

CAS Number

91251-27-3

Product Name

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

IUPAC Name

1-(2,5-dimethylphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H

InChI Key

XQDCTHGENBYORR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is a white crystalline powder that belongs to the class of organic compounds known as phenylalkylamines. The compound is commonly used as a research tool for studying the function of ionotropic glutamate receptors in the central nervous system. It is classified as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a major subtype of ionotropic glutamate receptors.
The chemical formula for 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is C11H17ClN. The compound has a molecular weight of 203.72 g/mol. It has a melting point of 196-198 °C and a boiling point of 285.5 °C at 760 mmHg. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO) and insoluble in ether.
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride can be synthesized by reacting 2,5-dimethylphenethylamine with hydrochloric acid. The resulting product is then purified by crystallization. The compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy (IR).
The concentration of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride in samples can be determined using various analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are reliable and accurate, making them useful tools in scientific research.
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride has been shown to have neuroprotective effects and has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It has also been studied for its potential utility in treating depression, anxiety, and addiction.
Studies have shown that 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is generally safe and well-tolerated in laboratory animals at therapeutic doses. However, the compound has been shown to have neurotoxic effects at high doses, which should be taken into consideration when designing experiments.
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride has been widely used in scientific research as a research tool for studying the function of ionotropic glutamate receptors in the central nervous system. It has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and addiction.
The current research on 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is focused on elucidating its mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders. There is also ongoing research into the compound's potential utility as a research tool for studying the function of ionotropic glutamate receptors.
The potential implications of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride in various fields of research and industry are significant. The compound has potential utility as a therapeutic agent for various neurological and psychiatric disorders. Additionally, it could be useful as a research tool for studying the function of ionotropic glutamate receptors, which is an important area of research in the fields of neuroscience and pharmacology.
There are limitations to the use of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride in scientific research, particularly with regards to its potential neurotoxic effects at high doses. Future research should focus on elucidating the molecular mechanisms underlying these toxic effects and identifying ways to mitigate them. Additionally, further research is needed to explore the potential therapeutic applications of the compound in various neurological and psychiatric disorders, as well as its utility as a research tool for studying the function of ionotropic glutamate receptors.
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride has potential applications in various fields, and future research could focus on expanding its potential utility in the following areas:
1. Developing new therapeutic applications for the compound in neurological and psychiatric disorders.
2. Exploring the use of the compound in the treatment of drug addiction and withdrawal.
3. Investigating the neuroprotective effects of the compound in various neurological disorders.
4. Identifying new molecular targets for the compound and exploring its potential utility in drug discovery.
5. Studying the function of ionotropic glutamate receptors and their role in various neurological disorders.
6. Identifying ways to mitigate the potential neurotoxic effects of the compound.
7. Investigating the potential interactions between 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride and other compounds, such as other drugs.
8. Developing new analytical methods for analyzing the concentration of the compound in various samples.
In conclusion, 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is an organic compound with potential implications in various fields of research and industry. It has been widely used as a research tool for studying the function of ionotropic glutamate receptors and has shown potential therapeutic applications in various neurological and psychiatric disorders. Future research should focus on elucidating the molecular mechanisms of the compound's neurotoxic effects at high doses, identifying ways to mitigate these effects, and exploring new applications for the compound in drug discovery and other fields.

Dates

Modify: 2023-08-16

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